molecular formula C20H16 B8683495 Naphthalene, 1-(2-methyl-1H-inden-4-yl)- CAS No. 153733-80-3

Naphthalene, 1-(2-methyl-1H-inden-4-yl)-

Cat. No.: B8683495
CAS No.: 153733-80-3
M. Wt: 256.3 g/mol
InChI Key: CAYKGPJSXROKPC-UHFFFAOYSA-N
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Description

Naphthalene, 1-(2-methyl-1H-inden-4-yl)- (CAS: Not explicitly provided in evidence; structurally related to 1-(2-methyl-1H-inden-7-yl)naphthalene, CAS 154380-68-4 ), is a polycyclic aromatic hydrocarbon (PAH) featuring a naphthalene core fused with a 2-methylindenyl substituent. The compound’s structure combines the planar aromaticity of naphthalene with the steric and electronic effects of the indenyl group. This hybrid system may exhibit unique physicochemical properties, such as enhanced π-π stacking interactions, altered solubility, and reactivity compared to simpler naphthalene derivatives.

Key attributes of the compound include:

  • Molecular Formula: C₂₀H₁₆ (based on structural analogs ).
  • Molecular Weight: 256.34 g/mol .

Properties

CAS No.

153733-80-3

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

1-(2-methyl-1H-inden-4-yl)naphthalene

InChI

InChI=1S/C20H16/c1-14-12-16-8-5-11-19(20(16)13-14)18-10-4-7-15-6-2-3-9-17(15)18/h2-11,13H,12H2,1H3

InChI Key

CAYKGPJSXROKPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1)C=CC=C2C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-(2-methyl-1H-inden-4-yl)- typically involves the reaction of 2-methylindene with naphthalene under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where 2-methylindene reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of Naphthalene, 1-(2-methyl-1H-inden-4-yl)- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-(2-methyl-1H-inden-4-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Naphthalene, 1-(2-methyl-1H-inden-4-yl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to molecular interactions and biological activity.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Naphthalene, 1-(2-methyl-1H-inden-4-yl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Naphthalene Derivatives with Alkyl Substituents

  • 1-Methylnaphthalene (CAS 90-12-0) and 2-Methylnaphthalene (CAS 91-57-6) :
    • Simpler analogs lacking the fused indenyl system.
    • Exhibit lower molecular weights (142.20 g/mol) and higher volatility.
    • Toxicological profiles are well-documented, with 1-methylnaphthalene showing higher acute toxicity in inhalation studies compared to 2-methylnaphthalene .
    • Key Difference : The indenyl group in 1-(2-methyl-1H-inden-4-yl)-naphthalene introduces extended conjugation and steric bulk, reducing volatility and enhancing photostability .

Core-Chlorinated Naphthalene Diimides (NDIs)

  • Example : Chlorinated NDIs with fluorophores (e.g., NDI-Cl).
    • Feature electron-deficient cores due to chlorine substitution, enabling n-type semiconductor behavior.
    • π-π stacking distances range from 3.4–3.8 Å, influenced by substituent steric effects .
    • Key Difference : Unlike NDIs, 1-(2-methyl-1H-inden-4-yl)-naphthalene lacks electron-withdrawing groups, favoring hole-transport (p-type) characteristics in organic electronics .

Indenyl-Substituted Naphthalenes

  • 1-(2-Methyl-1H-inden-7-yl)naphthalene (CAS 154380-68-4) :
    • Structural isomer with the indenyl group at the 7-position.
    • Steric effects at the 7-position may disrupt planar stacking compared to the 4-position isomer, altering crystallinity and solubility .

Physicochemical Properties

Table 1. Comparative Properties of Naphthalene Derivatives

Compound Molecular Weight (g/mol) π-π Stacking Distance (Å) Key Functional Groups Toxicity Profile (LC₅₀, Inhalation)
1-(2-Methyl-1H-inden-4-yl)-naphthalene 256.34 ~3.5 (estimated) Indenyl, Methyl Not reported
1-Methylnaphthalene 142.20 N/A Methyl 440 mg/m³ (rat)
NDI-Cl ~300 (varies) 3.4–3.8 Chlorine, Diimide Low (data limited)

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